![molecular formula C18H17ClN2O2 B4170524 N-(1-benzyl-4-chloro-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide](/img/structure/B4170524.png)
N-(1-benzyl-4-chloro-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
Overview
Description
N-(1-benzyl-4-chloro-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, also known as BCI-121, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCI-121 is a small molecule inhibitor of the protein kinase CK2, which has been implicated in the regulation of many cellular processes, including cell growth, proliferation, and survival.
Scientific Research Applications
N-(1-benzyl-4-chloro-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. CK2 is overexpressed in many cancer cells, and its inhibition by N-(1-benzyl-4-chloro-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to induce apoptosis and inhibit cell proliferation in vitro and in vivo. N-(1-benzyl-4-chloro-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has also been shown to inhibit the replication of several viruses, including HIV-1, HCV, and dengue virus, by targeting CK2-mediated host cellular pathways. In addition, N-(1-benzyl-4-chloro-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases.
Mechanism of Action
N-(1-benzyl-4-chloro-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates many substrates involved in various cellular processes. Inhibition of CK2 by N-(1-benzyl-4-chloro-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide leads to the downregulation of many CK2-mediated pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(1-benzyl-4-chloro-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(1-benzyl-4-chloro-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide induces apoptosis and inhibits cell proliferation by downregulating the PI3K/Akt/mTOR pathway. In viral infections, N-(1-benzyl-4-chloro-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide inhibits viral replication by targeting CK2-mediated host cellular pathways. In neurodegenerative diseases, N-(1-benzyl-4-chloro-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(1-benzyl-4-chloro-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is its high selectivity for CK2, which reduces the potential for off-target effects. N-(1-benzyl-4-chloro-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of N-(1-benzyl-4-chloro-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is its low solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Future Directions
There are several potential future directions for the use of N-(1-benzyl-4-chloro-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide in scientific research. One potential direction is the development of N-(1-benzyl-4-chloro-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide as a therapeutic agent for cancer, neurodegenerative diseases, and viral infections. Another potential direction is the use of N-(1-benzyl-4-chloro-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide as a tool to study the role of CK2 in various cellular processes. Additionally, the development of more potent and selective CK2 inhibitors based on the structure of N-(1-benzyl-4-chloro-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide could lead to the discovery of new therapeutic agents.
properties
IUPAC Name |
N-(1-benzyl-4-chloro-7-methyl-2-oxo-3H-indol-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-11-8-9-14(19)15-16(20-12(2)22)18(23)21(17(11)15)10-13-6-4-3-5-7-13/h3-9,16H,10H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIUVVLLOIHHDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(C(=O)N2CC3=CC=CC=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.